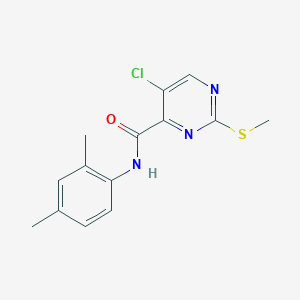
5-chloro-N-(2,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide, also known as PD-0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs) 4 and 6. It has been extensively studied in preclinical and clinical settings for its potential as a cancer therapy.
作用機序
5-chloro-N-(2,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide inhibits CDK4 and CDK6, which are key regulators of the cell cycle. By inhibiting these proteins, this compound prevents the progression of the cell cycle from the G1 phase to the S phase, leading to cell cycle arrest and ultimately, apoptosis. This mechanism of action is particularly relevant in cancer cells, which often have dysregulated cell cycle control.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In addition, this compound has been shown to inhibit tumor growth and metastasis in preclinical models.
実験室実験の利点と制限
5-chloro-N-(2,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, with a wealth of information available on its mechanism of action and potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. Its selectivity for CDK4 and CDK6 may limit its effectiveness in certain types of cancer. In addition, its mechanism of action may not be fully understood, leading to potential off-target effects.
将来の方向性
There are several future directions for research on 5-chloro-N-(2,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide. One area of interest is in combination therapies, particularly with other CDK inhibitors or immunotherapies. Another area of interest is in exploring the potential of this compound in other types of cancer, such as pancreatic cancer and melanoma. Finally, there is also interest in developing more selective CDK inhibitors that target specific isoforms of CDKs, which may have fewer off-target effects.
合成法
5-chloro-N-(2,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide can be synthesized through a multi-step process involving the coupling of 2,4-dimethylphenylamine with 5-chloro-2-mercaptopyrimidine, followed by the reaction with ethyl chloroformate and then with methylamine. The final product is obtained after purification by column chromatography.
科学的研究の応用
5-chloro-N-(2,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide has been studied extensively for its potential as a cancer therapy. It has shown promising results in preclinical studies, inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. In clinical trials, this compound has been tested as a treatment for breast cancer, particularly in combination with other therapies such as letrozole. It has also been studied for its potential in other types of cancer, such as glioblastoma and liposarcoma.
特性
IUPAC Name |
5-chloro-N-(2,4-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c1-8-4-5-11(9(2)6-8)17-13(19)12-10(15)7-16-14(18-12)20-3/h4-7H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVLYSIYNKTQDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5426088.png)
![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5426096.png)
![4-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5426107.png)
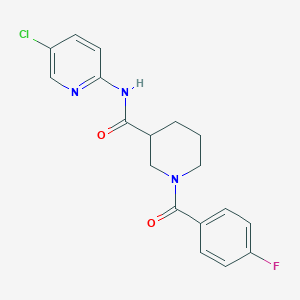
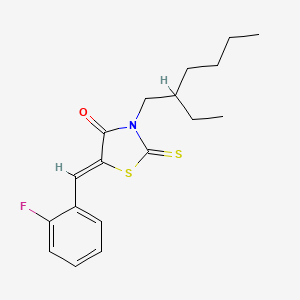
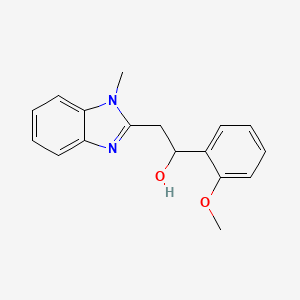
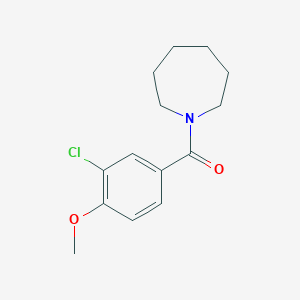
![4-[(2-methoxy-4-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5426157.png)
![methyl 2-{[3-(1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5426160.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5426162.png)
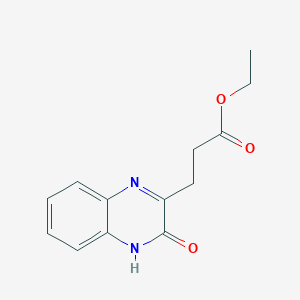
![N-ethyl-3-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5426172.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol](/img/structure/B5426181.png)
![N,1-dimethyl-N-[(5-nitro-2-thienyl)methyl]-4-piperidinamine](/img/structure/B5426189.png)